molecular formula C14H19N5O4S3 B072235 Sulfatolamide CAS No. 1161-88-2

Sulfatolamide

Cat. No. B072235
CAS RN: 1161-88-2
M. Wt: 417.5 g/mol
InChI Key: ZLYHTQKHXIVMLY-UHFFFAOYSA-N
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Description

Sulfatolamide is a drug used in gynecology . It is a combination of two sulfonamide antibacterials, sulfathiourea and mafenide .


Synthesis Analysis

Sulfonamides, including Sulfatolamide, can be synthesized from carboxylic acids and amines. This method leverages copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids to sulfonyl chlorides, followed by one-pot amination to form the corresponding sulfonamide .


Molecular Structure Analysis

The molecular formula of Sulfatolamide is C14H19N5O4S3, and its average weight is 417.52 .

Scientific Research Applications

  • Nervous System : Sulfatide plays a significant role in the nervous system. It is involved in various biological processes including oligodendrocyte differentiation, formation of paranodal junctions, and myelin maintenance. Changes in sulfatide levels are observed in Alzheimer’s disease and other neurodegenerative diseases, suggesting a possible role in pathogenesis (Eckhardt, 2008).

  • Insulin Secretion and Diabetes : Sulfatide is present in the islets of Langerhans and plays a role in insulin secretion. Studies have shown that treatment with sulfatide or its precursor can prevent diabetes in certain mouse models, indicating its potential therapeutic application (Buschard et al., 2001).

  • Immune System : Sulfatide influences the immune system, as evidenced by studies showing its involvement in autoimmune diseases like type 1 diabetes. It also affects the body's response to bacterial and viral infections, including HIV and influenza (Takahashi & Suzuki, 2012).

  • Hemostasis/Thrombosis : Sulfatide is known to interact with cell adhesion molecules involved in hemostasis and thrombosis. It plays a critical role in platelet aggregation and could be a target for therapies related to blood clotting disorders (Guchhait et al., 2004).

  • Cancer Research : Abnormal metabolism or changes in expression of sulfatide have been linked to various cancers. Its role in tumor biology and potential as a therapeutic target is an area of ongoing research.

  • Infection and Host-Pathogen Interaction : Sulfatide plays a role in microbial infections, including its impact on the infection mechanisms of HIV and other viruses. Its interaction with pathogenic organisms makes it a significant molecule in the study of infectious diseases (Fantini et al., 1998).

properties

IUPAC Name

4-(aminomethyl)benzenesulfonamide;(4-aminophenyl)sulfonylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S2.C7H10N2O2S/c8-5-1-3-6(4-2-5)14(11,12)10-7(9)13;8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,8H2,(H3,9,10,13);1-4H,5,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYHTQKHXIVMLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)S(=O)(=O)N.C1=CC(=CC=C1N)S(=O)(=O)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151277
Record name Sulfatolamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfatolamide

CAS RN

1161-88-2
Record name Sulfatolamide
Source CAS Common Chemistry
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Record name Sulfatolamide [INN:BAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfatolamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13547
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Record name Sulfatolamide
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Record name Sulfatolamide
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Record name SULFATOLAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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